{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride

Catalog No.
S3291578
CAS No.
2193066-57-6
M.F
C9H12ClF2NO
M. Wt
223.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine h...

CAS Number

2193066-57-6

Product Name

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.65

InChI

InChI=1S/C9H11F2NO.ClH/c1-12-6-7-3-2-4-8(5-7)13-9(10)11;/h2-5,9,12H,6H2,1H3;1H

InChI Key

ZGKNHIHBSAQJMA-UHFFFAOYSA-N

SMILES

CNCC1=CC(=CC=C1)OC(F)F.Cl

Solubility

not available

{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylamine moiety. This structure suggests potential applications in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. The difluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity and pharmacokinetic properties.

Involving {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can be categorized primarily into:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Formation of Salts: The hydrochloride form indicates that the amine can protonate to form a salt, which enhances solubility in aqueous environments.
  • Reactivity with Electrophiles: The difluoromethoxy group can undergo reactions typical of ethers, such as cleavage under acidic conditions.

These reactions are crucial for understanding how the compound interacts in biological systems and its potential transformations during metabolism.

The biological activity of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is predicted to be significant based on its structural features. Computer-aided prediction models suggest that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Properties: Potential effects against various bacterial strains.
  • Anticancer Activity: Structural similarities with known anticancer agents may suggest efficacy against tumor cells.
  • Neuropharmacological Effects: The amine functionality may interact with neurotransmitter systems, indicating possible applications in treating neurological disorders.

The compound's unique structure allows for varied interactions with biological targets, which can be explored through experimental assays.

Synthesis of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 3-(difluoromethoxy)benzaldehyde.
  • Reductive Amination: The aldehyde can undergo reductive amination with methylamine in the presence of reducing agents such as sodium cyanoborohydride to yield the desired amine.
  • Formation of Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

This synthetic route emphasizes the importance of controlling reaction conditions to achieve high yields and purity.

The applications of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride span various fields:

  • Pharmaceutical Development: As a potential drug candidate for treating infections or cancers.
  • Chemical Research: As a reagent in organic synthesis and medicinal chemistry studies.
  • Biochemical Assays: For evaluating biological activity against specific targets due to its unique structural properties.

The compound's versatility makes it a valuable addition to chemical libraries for drug discovery.

Interaction studies are essential for elucidating the pharmacodynamics of {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride:

  • Target Identification: High-throughput screening methods can be employed to identify specific protein targets that interact with this compound.
  • Mechanism of Action Studies: Investigating how the compound modulates biological pathways will provide insights into its therapeutic potential.
  • Toxicity Assessments: Evaluating cytotoxicity against various cell lines will help determine safety profiles for further development.

These studies are critical for understanding both efficacy and safety in potential therapeutic applications.

Several compounds share structural similarities with {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride, which can provide context for its uniqueness:

Compound NameStructure FeaturesBiological Activity
3-MethoxybenzylamineMethoxy group instead of difluoromethoxyAntidepressant activity
4-DifluorobenzylamineDifluoro substitution on a different positionAnticancer properties
2-(Methylamino)-1-(naphthalen-1-yl)ethanolContains a naphthalene ringNeuroactive properties
2-Amino-5-fluorobenzophenoneFluoro substitution on benzophenoneAntimicrobial effects

The presence of the difluoromethoxy group in {[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride distinguishes it from these similar compounds by potentially enhancing lipophilicity and metabolic stability, which may lead to improved bioavailability and reduced toxicity.

Dates

Modify: 2024-04-14

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